molecular formula C6H3Cl2NO4S B1581054 2-Chloro-4-nitrobenzene-1-sulfonyl chloride CAS No. 20201-03-0

2-Chloro-4-nitrobenzene-1-sulfonyl chloride

Cat. No. B1581054
CAS RN: 20201-03-0
M. Wt: 256.06 g/mol
InChI Key: QWNVNPSFHISUID-UHFFFAOYSA-N
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Patent
US07635711B2

Procedure details

In a beaker charged with 15 mL of concentrated hydrochloric acid was added 1 g (5.8 mmol) of 4-chloro-2-nitroaniline. The mixture stirred for 30 minutes at room temperature. The mixture was then chilled (−5° C.) and 400 mg (5.8 mmol) of sodium nitrite in 10 mL of water was added in several portions while maintaining the temperature between −5° C. and 10° C. After 30 minutes, the diazonium salt mixture was added in several portions to a chilled (ice-water bath) solution of 115 mg (1.16 mmol) of copper (I) chloride in 25 mL of acetic acid saturated with sulfur dioxide gas. The mixture was allowed to warm to room temperature. After 40 minutes, the mix was poured on to ice and stirred until the ice was melted. The bright yellow solid was collected by filtration, washed with several portions of water, and dried to afford 1.03 g (69%) of 2-chloro-4-nitrobenzenesulfonyl chloride.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
400 mg
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
25 mL
Type
solvent
Reaction Step Five
Quantity
115 mg
Type
catalyst
Reaction Step Five
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[ClH:1].[Cl:2][C:3]1[CH:9]=[CH:8][C:6](N)=[C:5]([N+:10]([O-:12])=[O:11])[CH:4]=1.N([O-])=O.[Na+].[S:17](=[O:19])=[O:18]>O.C(O)(=O)C.[Cu]Cl>[Cl:2][C:3]1[CH:4]=[C:5]([N+:10]([O-:12])=[O:11])[CH:6]=[CH:8][C:9]=1[S:17]([Cl:1])(=[O:19])=[O:18] |f:2.3|

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=CC(=C(N)C=C1)[N+](=O)[O-]
Step Three
Name
Quantity
400 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Four
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
115 mg
Type
catalyst
Smiles
[Cu]Cl
Step Six
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture stirred for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in several portions
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature between −5° C. and 10° C
WAIT
Type
WAIT
Details
After 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
WAIT
Type
WAIT
Details
After 40 minutes
Duration
40 min
ADDITION
Type
ADDITION
Details
the mix was poured on to ice
FILTRATION
Type
FILTRATION
Details
The bright yellow solid was collected by filtration
WASH
Type
WASH
Details
washed with several portions of water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.03 g
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.